molecular formula C13H15Cl2N B8524072 1-(3,4-Dichlorophenyl)-3-ethyl-3-azabicyclo[3.1.0]hexane CAS No. 760128-65-2

1-(3,4-Dichlorophenyl)-3-ethyl-3-azabicyclo[3.1.0]hexane

Cat. No.: B8524072
CAS No.: 760128-65-2
M. Wt: 256.17 g/mol
InChI Key: YCEPPWZMXQMHRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,4-Dichlorophenyl)-3-ethyl-3-azabicyclo[3.1.0]hexane is a useful research compound. Its molecular formula is C13H15Cl2N and its molecular weight is 256.17 g/mol. The purity is usually 95%.
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Properties

CAS No.

760128-65-2

Molecular Formula

C13H15Cl2N

Molecular Weight

256.17 g/mol

IUPAC Name

1-(3,4-dichlorophenyl)-3-ethyl-3-azabicyclo[3.1.0]hexane

InChI

InChI=1S/C13H15Cl2N/c1-2-16-7-10-6-13(10,8-16)9-3-4-11(14)12(15)5-9/h3-5,10H,2,6-8H2,1H3

InChI Key

YCEPPWZMXQMHRV-UHFFFAOYSA-N

Canonical SMILES

CCN1CC2CC2(C1)C3=CC(=C(C=C3)Cl)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A stirred solution of 1-(3,4-dichlorophenyl)-3-aza-bicyclo[3.1.0]hexane hydrochloride (19.3 g, 72.9 mmol) in CH2Cl2 (100 mL) was rendered basic with 2N NaOH (100 mL). The resulting mixture was extracted with CH2Cl2 (2×100 mL) and the combined extracts dried, filtered and concentrated under reduced pressure. The residue was dissolved in acetonitrile (200 mL) and bromoethane (15.9 g, 146 mmol) added at room temperature. The mixture was stirred for 4 h during which time a white precipitate formed. After this time the reaction was concentrated under reduced pressure then treated with 2N NaOH (200 mL). Subsequent extraction with CH2Cl2 (3×100 mL) drying the combined extracts (MgSO4), filtration and concentration under reduced pressure afforded a crude residue. This residue was purified by passing through a silica gel plug, eluting with ether, to yield the title compound (12.4 g, 66%) as a clear, viscous oil. This material was then used directly for either chiral separation or hydrochloride salt formation as provided in Example II, Section D hereinbelow.
Name
1-(3,4-dichlorophenyl)-3-aza-bicyclo[3.1.0]hexane hydrochloride
Quantity
19.3 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
15.9 g
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Four
Yield
66%

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